N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide
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Overview
Description
N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with a broad spectrum of pharmaceutical activity profile, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory . They are known to act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in a number of cancers .
Mode of Action
Benzothiazole derivatives are known to inhibit tyrosine kinase receptors, which could lead to the suppression of cancer cell growth .
Biochemical Pathways
The inhibition of tyrosine kinase receptors by benzothiazole derivatives can affect various downstream signaling pathways involved in cell growth and proliferation .
Pharmacokinetics
The admet calculation showed favorable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been found to manifest profound antimicrobial activity .
Action Environment
The stability and efficacy of benzothiazole derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the reaction of 2-aminothiophenol with chloroacetic acid to form 2-hydroxybenzothiazole, which is then further modified.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may produce sulfonic acid derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-2-(N,N-dimethylsulfamoyl)benzamide
N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-3-(N,N-dimethylsulfamoyl)benzamide
Uniqueness: This compound is unique in its structure and the specific arrangement of its functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S3/c1-27(2)33(29,30)18-12-10-15(11-13-18)21(28)26-23(31)24-17-7-5-6-16(14-17)22-25-19-8-3-4-9-20(19)32-22/h3-14H,1-2H3,(H2,24,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJMZPCRGUKADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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